2,3-Dibromo-5-fluoroaniline
Overview
Description
2,3-Dibromo-5-fluoroaniline (DBFA) is an organic compound that is widely used in scientific research and in the laboratory. It is a colorless, water-soluble liquid with a strong odor. It is a member of the class of compounds known as halogenated anilines. DBFA is used in a variety of applications, including synthetic chemistry, biochemistry, and pharmacology. It is also used as a reagent in the synthesis of other compounds.
Scientific Research Applications
2,3-Dibromo-5-fluoroaniline is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. It is used as a reagent for the synthesis of other compounds, such as peptides, and for the preparation of derivatives. It is also used in the study of enzyme-catalyzed reactions and in the synthesis of pharmaceuticals.
Mechanism Of Action
2,3-Dibromo-5-fluoroaniline is an inhibitor of enzymes, particularly those involved in the metabolism of drugs. It is thought to act by binding to the active site of the enzyme and preventing it from binding to its substrate. This prevents the enzyme from catalyzing the reaction, thus inhibiting its activity.
Biochemical And Physiological Effects
2,3-Dibromo-5-fluoroaniline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as the activity of enzymes involved in the synthesis of DNA and RNA. It has also been shown to inhibit the activity of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2,3-Dibromo-5-fluoroaniline in laboratory experiments is its water-solubility, which makes it easy to work with. It is also relatively inexpensive and has a wide range of applications. However, there are some limitations to its use, such as its strong odor and its potential to cause skin irritation.
Future Directions
Due to its potential to inhibit the activity of enzymes involved in the metabolism of drugs, 2,3-Dibromo-5-fluoroaniline may be useful in the development of new drugs. Additionally, further research into its biochemical and physiological effects may lead to the development of new treatments for a variety of diseases. It may also be useful in the development of new synthetic methods for the synthesis of other compounds. Finally, its potential to inhibit the activity of pro-inflammatory cytokines may lead to new treatments for inflammatory diseases.
properties
IUPAC Name |
2,3-dibromo-5-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2FN/c7-4-1-3(9)2-5(10)6(4)8/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJIUFVHEVCFJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-5-fluoroaniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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